2-phenoxy-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide
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Overview
Description
2-phenoxy-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes a phenyl group, a piperidine ring, and an acetylaminoethyl moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring One common approach is to react prop-2-yn-1-ylamine with a suitable acyl chloride to form the piperidine derivative
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the phenyl group to a more oxidized state.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its unique structure allows it to interact with biological targets in specific ways.
Medicine
Potential medicinal applications include the development of new drugs. The compound's ability to interact with biological systems could make it a candidate for therapeutic use.
Industry
In industry, this compound might be used in the production of advanced materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may bind to a particular receptor or enzyme, altering its activity. The molecular targets and pathways involved would be determined by the specific biological system it interacts with.
Comparison with Similar Compounds
Similar Compounds
Phenylpiperidine derivatives: : These compounds share the phenyl and piperidine components but may differ in their substituents.
Acetylaminoethyl derivatives: : These compounds have similar acetylaminoethyl groups but may have different core structures.
Uniqueness
2-phenoxy-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[2-[(2-phenoxyacetyl)amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-2-12-22-13-8-16(9-14-22)19(24)21-11-10-20-18(23)15-25-17-6-4-3-5-7-17/h1,3-7,16H,8-15H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIXIIOXMJXPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCCNC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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